2,6-dibromo-1H-inden-1-one
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Overview
Description
2,6-Dibromo-1H-inden-1-one is a brominated derivative of indanone, characterized by the presence of two bromine atoms at the 2 and 6 positions on the indanone ring
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2,6-dibromo-1H-inden-1-one are currently unknown . Understanding these pathways and their downstream effects can provide insights into the compound’s mechanism of action and potential therapeutic uses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-1H-inden-1-one typically involves the bromination of 1H-inden-1-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 2,6-disubstituted indanones.
Reduction: Formation of 2,6-dibromo-1H-inden-1-ol.
Oxidation: Formation of this compound derivatives with additional functional groups.
Scientific Research Applications
2,6-Dibromo-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-1H-inden-1-one
- 2,3-Dibromo-1H-inden-1-one
- 2,6-Dichloro-1H-inden-1-one
Uniqueness
2,6-Dibromo-1H-inden-1-one is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different biological and chemical properties compared to other brominated indanone derivatives.
Properties
IUPAC Name |
2,6-dibromoinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O/c10-6-2-1-5-3-8(11)9(12)7(5)4-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODSKCGFWAKOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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